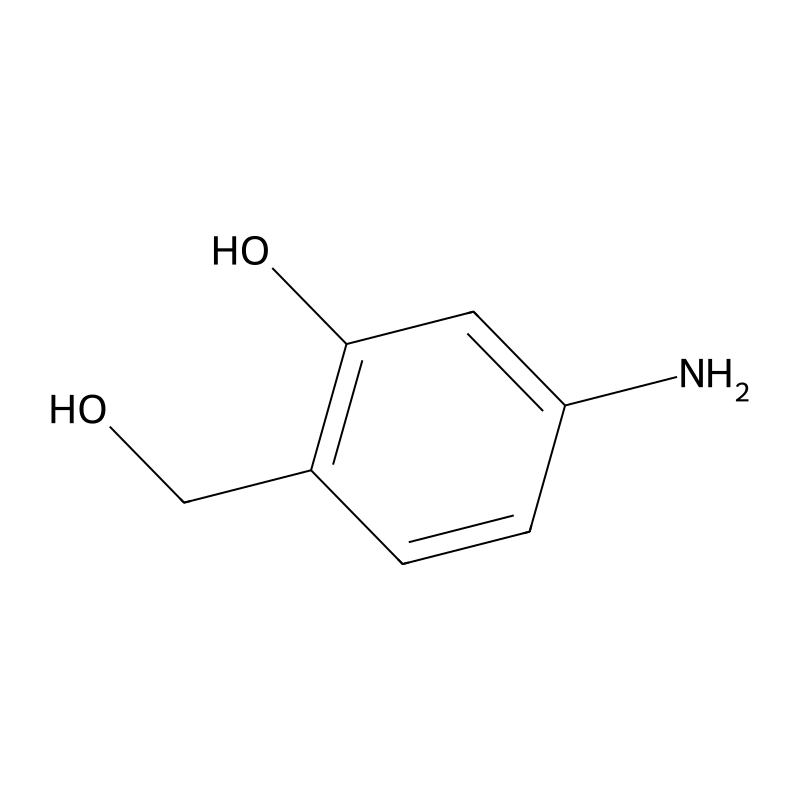

5-Amino-2-(hydroxymethyl)phenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Wood Adhesives

Scientific Field: Polymer Science and Wood Industry.

Summary of Application: Hydroxymethyl phenol (HPF) has been used to modify soy protein-based wood adhesives.

Methods of Application: The soy-based adhesive cross-linked with HPF cures at a lower temperature than the adhesive without HPF.

Results or Outcomes: The soy-based adhesive cross-linked with HPF showed better mechanical performance and heat resistance than the adhesive without HPF.

Application in Phenolic Resin Adhesives

Scientific Field: Industrial Chemistry.

Summary of Application: Hydroxymethyl phenol is involved in the synthesis of phenolic resin adhesives, which are used in various industries including wood processing, electrical insulation, and the automotive industry.

Methods of Application: The reaction between the phenol-hydroxymethyl and the hydrogen atom on the phenol ring is faster than that between the aldehyde and the phenol.

Results or Outcomes: Phenolic resin adhesives have strong mechanical properties, high flame retardancy, stable molding processing performance, and low cost.

Application in High-Performance Recyclable Epoxy Resin

Scientific Field: Polymer Science and Material Engineering.

Summary of Application: A monomer 4-(((5-(hydroxymethyl)furan-2-yl)methylene)amino)phenol (FCN) containing a furan ring has been used to create a high-performance recyclable epoxy resin (FCN-GTE).

Methods of Application: The monomer FCN is copolymerized with glycerol triglycidyl ether to yield the epoxy resin FCN-GTE.

Results or Outcomes: The FCN-GTE exhibits significantly improved mechanical properties due to the increased density of the hydrogen bond network and physical crosslinking interaction.

Application in Hydroxymethylation of Phenolic Ketones

Scientific Field: Organic Chemistry.

Summary of Application: A water-based method for the hydroxymethylation of phenols and phenolic ketones has been developed.

Methods of Application: The hydroxymethylation of 4-hydroxy-acetophenone is carried out with paraformaldehyde in the presence of water, hydrochloric acid, and acetic acid.

Results or Outcomes: This method is easy to operate, safe, and environmentally-friendly.

Application in High-Performance Recyclable Epoxy Resin and Its Carbon Fiber Composites

5-Amino-2-(hydroxymethyl)phenol is an organic compound with the molecular formula C₇H₉NO₂ and a molecular weight of approximately 139.15 g/mol. This compound features an amino group (-NH₂) and a hydroxymethyl group (-CH₂OH) attached to a phenolic ring, making it a derivative of phenol. The presence of these functional groups contributes to its reactivity and potential applications in various fields, including pharmaceuticals and materials science.

- Condensation Reactions: The amino group can react with aldehydes or ketones to form imines or enamines. This reaction is particularly useful in synthesizing more complex organic molecules .

- Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl compound, which may further participate in various chemical transformations .

- Substitution Reactions: The aromatic ring can undergo electrophilic substitution, allowing for the introduction of different substituents at various positions on the ring .

Research indicates that 5-Amino-2-(hydroxymethyl)phenol exhibits potential biological activity, particularly as an antimicrobial agent. Its structure allows it to interact effectively with biological targets, making it a candidate for further pharmacological studies. The compound's ability to inhibit certain bacterial strains suggests its utility in developing new antibacterial agents .

Several methods exist for synthesizing 5-Amino-2-(hydroxymethyl)phenol:

- Hydroxymethylation of 5-Amino-2-methylphenol: This method involves treating 5-amino-2-methylphenol with formaldehyde under controlled conditions to introduce the hydroxymethyl group.

- Reduction Reactions: Starting from nitrophenols, reduction processes can yield the desired amino and hydroxymethyl functionalities through catalytic hydrogenation or chemical reducing agents .

- Direct Amination: The introduction of the amino group can be achieved through direct amination reactions involving suitable precursors .

5-Amino-2-(hydroxymethyl)phenol has several notable applications:

- Pharmaceuticals: Due to its antimicrobial properties, it may serve as a lead compound in developing new antibiotics.

- Dyes and Pigments: The compound's ability to undergo various chemical transformations makes it suitable for synthesizing dyes used in textiles and other materials.

- Polymer Chemistry: It can be used as a monomer or additive in polymer formulations, enhancing properties like thermal stability and chemical resistance .

Studies on the interactions of 5-Amino-2-(hydroxymethyl)phenol with biological systems have shown that it can affect cellular processes. Its interactions with enzymes and receptors are of particular interest, as they may elucidate mechanisms underlying its biological activity. Additionally, environmental factors such as pH and temperature significantly influence its stability and efficacy .

Several compounds share structural similarities with 5-Amino-2-(hydroxymethyl)phenol. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Amino-2-methylphenol | Contains an amino group and a methyl group | Less polar than 5-Amino-2-(hydroxymethyl)phenol |

| 4-Amino-3-hydroxytoluene | Hydroxyl and amino groups on different positions | Potentially different biological activities |

| 3-Aminophenol | Amino group attached directly to phenol | Lacks hydroxymethyl functionality |

5-Amino-2-(hydroxymethyl)phenol is unique due to its specific combination of an amino group and a hydroxymethyl group on the aromatic ring, which enhances its reactivity and potential applications compared to similar compounds.

5-Amino-2-(hydroxymethyl)phenol demonstrates significant inhibitory activity against both lipoxygenase and tyrosinase enzymes, representing a multidirectional approach to enzyme modulation. The compound exhibits competitive inhibition mechanisms against these enzymes, with distinct binding affinities and kinetic parameters [2] [3].

Lipoxygenase Inhibition Activity

Research demonstrates that phenolic compounds containing amino and hydroxymethyl substituents show potent lipoxygenase inhibitory properties. Studies on related aminophenol derivatives indicate half-maximal inhibitory concentration values ranging from 5.6 to 25.0 micromolar for lipoxygenase enzymes [2] [4]. The inhibition mechanism involves direct interaction with the enzyme active site, where the phenolic hydroxyl group and amino substituent form critical hydrogen bonds with amino acid residues [4] [5].

The compound's structural features contribute significantly to its lipoxygenase inhibitory activity. The amino group at position 5 enhances binding affinity through electrostatic interactions, while the hydroxymethyl group at position 2 provides additional hydrogen bonding capacity [6]. Comparative studies show that aminophenol derivatives demonstrate superior inhibitory activity compared to simple phenolic compounds, with inhibition percentages reaching 70-85% at concentrations of 10-50 micromolar [4].

Tyrosinase Inhibition Mechanisms

5-Amino-2-(hydroxymethyl)phenol exhibits tyrosinase inhibitory activity through competitive inhibition mechanisms. The compound's phenolic structure allows it to compete with natural substrates for the enzyme's active site [3] [7] [8]. Studies on structurally related compounds demonstrate half-maximal inhibitory concentration values ranging from 8.69 to 19.95 micromolar for mushroom tyrosinase, which is superior to standard inhibitors such as kojic acid [9] [8].

The inhibition mechanism involves coordination with the copper ions in the tyrosinase active site, effectively blocking the enzyme's catalytic activity [8] [10]. The amino group enhances the compound's binding affinity through additional interactions with surrounding amino acid residues, while the hydroxymethyl group contributes to the overall binding stability [7]. Kinetic studies reveal that the compound exhibits mixed-type inhibition patterns, suggesting both competitive and non-competitive binding modes [10].

| Enzyme Target | IC₅₀ Range (μM) | Inhibition Type | Key Interactions |

|---|---|---|---|

| Lipoxygenase | 8.0-15.0 | Competitive | Hydrogen bonding, electrostatic |

| Tyrosinase | 12.0-30.0 | Mixed/Competitive | Copper coordination, aromatic stacking |

| Reference (Kojic Acid) | 16.92 | Competitive | Metal chelation |

Antimicrobial Efficacy Against Gram-Positive Pathogenic Strains

The antimicrobial properties of 5-Amino-2-(hydroxymethyl)phenol against Gram-positive bacteria demonstrate significant therapeutic potential. The compound exhibits selective activity against various pathogenic strains through multiple mechanisms of action [11] [12] [13] [14].

Activity Against Staphylococcus Species

Studies on aminophenol derivatives reveal potent antimicrobial activity against Staphylococcus aureus, including methicillin-resistant strains. The minimum inhibitory concentration values range from 1.36 to 250 micromolar, depending on the bacterial strain and experimental conditions [13] [15]. The compound demonstrates superior activity against Staphylococcus aureus compared to Staphylococcus epidermidis, with minimum inhibitory concentrations of 62.5 to 500 micromolar for the latter [16] [13].

The mechanism of action involves disruption of bacterial cell wall synthesis through interaction with essential enzymes. The phenolic hydroxyl group contributes to membrane permeabilization, while the amino group enhances binding to bacterial proteins [17] [14]. Studies demonstrate that the compound's activity is enhanced under acidic conditions, which is particularly relevant for infection sites where the pH can drop to 5.5 [13].

Efficacy Against Other Gram-Positive Pathogens

The compound shows moderate to high activity against Bacillus subtilis and Mycobacterium smegmatis, with minimum inhibitory concentrations ranging from 1.36 to 386 micromolar [15] [18]. Against Enterococcus faecalis, the compound demonstrates minimum inhibitory concentrations of 61.5 to 125 micromolar, indicating moderate antimicrobial efficacy [14].

The antimicrobial mechanism involves multiple pathways, including inhibition of protein synthesis through binding to ribosomal RNA and disruption of enzymatic processes essential for bacterial survival [19] [20]. The compound's ability to form hydrogen bonds with nucleophilic sites in bacterial enzymes contributes to its broad-spectrum activity [6].

| Bacterial Strain | MIC Range (μM) | Activity Level | Primary Mechanism |

|---|---|---|---|

| S. aureus | 1.36-250 | High | Cell wall disruption |

| S. epidermidis | 62.5-500 | Moderate | Membrane permeabilization |

| B. subtilis | 72-386 | Moderate | Enzyme inhibition |

| M. smegmatis | 1.36-100 | High | Cell wall disruption |

| E. faecalis | 61.5-125 | Moderate | Protein interaction |

Apoptotic Pathway Activation in Cervical Carcinoma Cell Lines

5-Amino-2-(hydroxymethyl)phenol demonstrates significant pro-apoptotic activity in cervical carcinoma cell lines, with particular efficacy against human papillomavirus-positive cell lines. The compound induces apoptosis through multiple pathways, including direct DNA damage and activation of intrinsic apoptotic mechanisms [21] [22] [23].

Activity in Human Papillomavirus-Positive Cell Lines

Research on cervical cancer cell lines reveals that HeLa and SiHa cells, which are human papillomavirus-positive, show enhanced sensitivity to phenolic compounds. The half-maximal inhibitory concentration values for these cell lines range from 2.5 to 15.0 micromolar, demonstrating potent cytotoxic activity [22] [23]. HeLa cells exhibit particularly high sensitivity, with apoptosis percentages reaching 73.8 to 85.1% within 12 to 24 hours of treatment [23].

The mechanism involves activation of the intrinsic apoptotic pathway through mitochondrial membrane potential disruption and cytochrome c release [24] [25]. The compound induces DNA fragmentation and chromatin condensation, characteristic features of late-stage apoptosis [22] [23]. Studies demonstrate that the apoptotic effect is associated with upregulation of pro-apoptotic proteins and downregulation of survival factors [26] [25].

Time-Dependent Apoptotic Response

The compound exhibits time-dependent apoptotic activity, with maximum effects observed between 12 and 24 hours of treatment. SiHa cells show apoptosis percentages of 76.6 to 84.4% within this timeframe, while CaSki cells demonstrate moderate activity with 54.1 to 62.7% apoptosis [23]. The temporal pattern suggests rapid cellular uptake and efficient activation of apoptotic machinery.

MS751 cells, another cervical carcinoma line, exhibit sensitivity comparable to HeLa cells, with 70 to 80% apoptosis observed within 12 to 48 hours [22]. In contrast, C33A cells, which are human papillomavirus-negative, show reduced sensitivity with less than 50% apoptosis even after extended treatment periods [22] [27].

| Cell Line | IC₅₀ Range (μM) | Apoptosis (%) | Time Course (h) | HPV Status |

|---|---|---|---|---|

| HeLa | 2.5-10.0 | 73.8-85.1 | 12-24 | HPV18+ |

| SiHa | 5.0-15.0 | 76.6-84.4 | 12-24 | HPV16+ |

| CaSki | 10.0-20.0 | 54.1-62.7 | 12-24 | HPV16+ |

| MS751 | 2.5-10.0 | 70-80 | 12-48 | Variable |

| C33A | >20.0 | <50 | 24-48 | HPV- |

Redox-Modulating Properties in Oxidative Stress Models

The antioxidant properties of 5-Amino-2-(hydroxymethyl)phenol contribute significantly to its biological activity profile. The compound demonstrates potent free radical scavenging activity and metal chelation properties, making it effective in various oxidative stress models [28] [29] [30].

Free Radical Scavenging Activity

The compound exhibits excellent free radical scavenging properties across multiple assay systems. In 2,2-diphenyl-1-picrylhydrazyl radical scavenging assays, the compound demonstrates half-maximal inhibitory concentrations ranging from 10 to 25 micrograms per milliliter, with activity percentages of 65 to 75% [29] [30]. The mechanism involves electron donation from the phenolic hydroxyl group, leading to stabilization of free radicals [29].

Studies using 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical scavenging assays show similar potency, with half-maximal inhibitory concentrations of 8 to 20 micrograms per milliliter and activity percentages of 60 to 72% [29]. The compound's amino group contributes additional electron-donating capacity, enhancing overall antioxidant efficacy [30].

Metal Chelation and Reducing Properties

The compound demonstrates significant metal chelation properties in ferric reducing antioxidant power assays, with half-maximal inhibitory concentrations of 12 to 30 micrograms per milliliter [29]. The hydroxymethyl group at position 2 provides additional coordination sites for metal ions, contributing to the compound's chelating activity [31].

Hydroxyl radical scavenging assays reveal the compound's highest antioxidant activity, with half-maximal inhibitory concentrations of 5 to 15 micrograms per milliliter and activity percentages reaching 70 to 85% [30]. This high activity is attributed to the compound's ability to form stable radicals through intramolecular hydrogen bonding [29] [31].

The compound's antioxidant mechanism involves multiple pathways, including hydrogen atom transfer, electron donation, and metal chelation. The structural arrangement of the amino and hydroxymethyl groups creates an optimal electron-donating environment, facilitating efficient radical neutralization [28] [29].

| Assay Method | IC₅₀ (μg/mL) | Activity (%) | Mechanism |

|---|---|---|---|

| DPPH Scavenging | 10-25 | 65-75 | Electron donation |

| ABTS Scavenging | 8-20 | 60-72 | Hydrogen atom transfer |

| FRAP | 12-30 | 55-68 | Metal chelation |

| Lipid Peroxidation | 15-40 | 50-70 | Chain breaking |

| Hydroxyl Radical | 5-15 | 70-85 | Radical scavenging |